molecular formula C10H7NOS2 B1635083 (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 3806-42-6

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B1635083
CAS No.: 3806-42-6
M. Wt: 221.3 g/mol
InChI Key: OONWCXLYKDWKOU-VURMDHGXSA-N
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Description

The compound features a thiazol-4-one core with a benzylidene substituent at the 5-position and a mercapto (-SH) group at the 2-position. The E-configuration of the exocyclic double bond is critical for its stereoelectronic properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-5-benzylidene-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONWCXLYKDWKOU-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801034220
Record name 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3806-42-6
Record name Rhodanine, 5-benzylidene-
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Record name 5-(Phenylmethylene)-2-thioxo-4-thiazolidinone
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Record name 5-BENZYLIDENERHODANINE
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Record name 5-Benzylidenerhodanine
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Biological Activity

(5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one, with the molecular formula C10_{10}H7_7NOS2_2 and a molecular weight of 221.3 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials, supported by data tables and case studies.

  • IUPAC Name: this compound
  • CAS Number: 3806-42-6
  • Molecular Weight: 221.3 g/mol
  • Purity: Generally ≥95%

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference
MCF-712.3
HepG210.0
A54915.8
HeLa8.4

In a study conducted by researchers, the compound showed an IC50_{50} value of 8.4 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics like sorafenib (IC50_{50} = 7.91 µM) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans13

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

The anticancer mechanism of this compound is believed to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that it can significantly induce apoptotic cell death in HeLa cancer cells and block the cell cycle at the sub-G1 phase .

Case Studies

A recent case study focused on the synthesis and evaluation of derivatives based on this compound. The derivatives were designed to enhance biological activity while minimizing toxicity.

Case Study: Synthesis of Derivatives
Researchers synthesized several derivatives by modifying the benzylidene moiety and assessed their biological activities:

Table 3: Biological Activities of Synthesized Derivatives

Derivative NameIC50_{50} (µM)Antimicrobial Activity (mm)Reference
Compound A9.016
Compound B11.014
Compound C7.018

These derivatives displayed improved efficacy compared to the parent compound, highlighting the importance of structural modifications in enhancing biological activity.

Scientific Research Applications

Anticancer Properties

Research indicates that (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: In Vitro Studies

A study conducted on human breast cancer cells demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting its potential utility in cancer therapy .

Antimicrobial Effects

The compound also displays antimicrobial activity against a range of pathogens. Research has documented its efficacy against both gram-positive and gram-negative bacteria, as well as certain fungi.

Case Study: Antimicrobial Testing

In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of microbial growth at concentrations as low as 50 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Its ability to scavenge free radicals suggests that it may play a role in preventing oxidative stress-related diseases.

Case Study: Oxidative Stress Mitigation

A study highlighted the compound's effectiveness in reducing oxidative stress markers in vitro. It was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, thereby demonstrating its potential as an antioxidant .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : Due to its apoptotic effects on cancer cells.
  • Antimicrobial Treatments : As a potential treatment for bacterial and fungal infections.
  • Antioxidant Supplements : For its ability to combat oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspases
AntimicrobialInhibits growth of pathogens
AntioxidantScavenges free radicals

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The benzylidene group in the target compound can be modified with electron-donating or -withdrawing substituents, altering reactivity and bioactivity. Key analogs include:

Compound Substituents on Benzylidene Key Properties
Target compound None (plain benzylidene) Baseline electronic profile; moderate solubility and reactivity
(5E)-5-(2,5-Dimethoxybenzylidene) analog 2,5-Dimethoxy Enhanced solubility due to methoxy groups; strong H-bonding capacity
(5E)-5-(2-Fluorobenzylidene) analog 2-Fluoro Increased electrophilicity; improved binding to hydrophobic enzyme pockets
(5E)-5-(4-tert-Butylbenzylidene) analog 4-tert-Butyl Steric bulk enhances selectivity in kinase inhibition

Key Insight : Methoxy and fluoro substituents improve solubility and target affinity, while bulky groups (e.g., tert-butyl) enhance selectivity .

Stereochemical Considerations

The Z-isomer of 5-arylidene-thiazol-4-ones is more commonly synthesized due to favorable thermodynamics in Knoevenagel condensations . For example, (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one showed nanomolar DYRK1A inhibition (IC₅₀ = 0.028 µM), whereas E-isomers of similar compounds are less studied .

Example :

  • (5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one: Synthesized in 40 minutes (96% yield) under microwave conditions vs. 60 minutes (88% yield) conventionally .

Protein Kinase Inhibition

The target compound’s analogs show potent kinase inhibition, particularly against DYRK1A, a kinase implicated in neurological disorders and cancer:

Compound Kinase Target IC₅₀ (µM) Notes
(5Z)-5-(4-Hydroxybenzylidene) analog DYRK1A 0.028 Most potent in thiazolidinones
(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene analog DYRK1A 0.033 Dual activity against tumor cell lines
Target compound Data not available Likely less potent than Z-isomers

Note: The Z-configuration is critical for high-affinity kinase binding, while E-isomers may require structural optimization .

Antimicrobial Activity

Limited data exist for the target compound, but analogs like (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-ones exhibit MIC₅₀ values in the µg/mL range against bacterial strains .

Physicochemical Properties

Property Target Compound (5E)-5-(2-Isobutoxybenzylidene) Analog (5E)-5-(5-Chloro-2-hydroxybenzylidene) Analog
Melting Point (°C) Not reported Not reported 234–236 (for Z-isomer)
Solubility Low Moderate (due to isobutoxy group) Low (chloro substituent reduces polarity)
Stability Stable at RT Sensitive to light Stable under inert conditions

Preparation Methods

Reaction Protocol

The procedure involves:

  • Reactants : Rhodanine (333 mg, 2.5 mmol) and benzaldehyde (2.5 mmol).
  • Catalyst : Diammonium hydrogen phosphate (33 mg, 0.25 mmol).
  • Solvent : Water (3 mL).
  • Conditions : Stirring at 90°C until completion (monitored via TLC).
  • Work-up : Filtration, washing with water, and recrystallization from ethanol.

Table 1: Key Parameters for the Aqueous-Phase Synthesis

Parameter Specification
Catalyst Loading 10 mol%
Temperature 90°C
Reaction Time 30–60 minutes (TLC-dependent)
Yield >85% (estimated for benzaldehyde)

This method achieves high atom economy and aligns with green chemistry principles by avoiding toxic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Mechanistic Insights

The reaction proceeds through a base-catalyzed Knoevenagel condensation mechanism:

  • Catalyst Activation : (NH₄)₂HPO₄ dissociates into NH₄⁺ and HPO₄²⁻, with the latter generating hydroxide ions (OH⁻) in water.
  • Rhodanine Deprotonation : OH⁻ abstracts the acidic proton from rhodanine’s thiazolidinone ring, forming a resonance-stabilized anion.
  • Iminium Ion Formation : Benzaldehyde reacts with NH₄⁺ to generate an iminium intermediate, enhancing electrophilicity.
  • Condensation : The rhodanine anion attacks the iminium carbon, followed by elimination of ammonia to yield the final product.

Figure 1: Proposed Mechanism
(Illustration of the catalytic cycle, highlighting the roles of HPO₄²⁻ and NH₄⁺ in facilitating condensation.)

Optimization Strategies

Catalyst Screening

While (NH₄)₂HPO₄ is effective, alternative catalysts like piperidine or acetic acid have been explored in non-aqueous media. However, these often require reflux conditions in ethanol or toluene, increasing environmental footprint.

Table 2: Comparison of Catalytic Systems

Catalyst Solvent Temperature (°C) Yield (%)
(NH₄)₂HPO₄ Water 90 >85
Piperidine Ethanol 80 78
NaOH Methanol 60 65

Solvent Effects

Water’s high polarity accelerates the reaction by stabilizing ionic intermediates. Ethanol, though less green, offers moderate yields but necessitates longer reaction times.

Characterization and Purity Control

Post-synthesis, the compound is characterized using:

  • NMR Spectroscopy : Confirmation of the (E)-configuration via coupling constants (J ≈ 12–14 Hz for the benzylidene proton).
  • HPLC-MS : Purity assessment (>95%) and detection of byproducts.
  • Melting Point Analysis : Consistency with literature values (e.g., 180–182°C).

Scalability and Industrial Applications

The aqueous method scales efficiently for gram-scale production, with minimal adjustments to catalyst loading or temperature. Industrial adoption could leverage continuous-flow reactors to enhance throughput and reduce waste.

Q & A

Basic: What synthetic protocols are recommended for preparing (5E)-5-benzylidene-2-mercapto-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a base-catalyzed condensation of benzaldehyde derivatives with 2-mercapto-1,3-thiazol-4(5H)-one. Key steps include:

  • Reagent Selection : Use sodium hydroxide or potassium carbonate as a base in ethanol/methanol .
  • Temperature Control : Reactions are carried out under reflux (60–80°C) for 4–6 hours.
  • Yield Optimization : Monitor reaction progress via TLC. Purify via recrystallization (e.g., ethanol) to achieve ≥95% purity.
  • Derivative Synthesis : Modify the benzylidene moiety (e.g., halogenation, methoxy substitution) to explore structure-activity relationships (SAR) .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • FT-IR : Confirm thiol (-SH) stretch at ~2500 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
  • NMR : Use ¹H/¹³C NMR to verify benzylidene proton signals (δ 7.2–8.1 ppm) and thiazole ring carbons .
  • X-Ray Crystallography : Resolve the (5E) stereochemistry and intramolecular hydrogen bonds (e.g., C–H⋯S interactions). Refinement via SHELX software ensures accuracy .
  • Mass Spectrometry : Confirm molecular weight (221.3 g/mol) and fragmentation patterns .

Advanced: How can researchers elucidate the compound’s anticancer mechanisms, particularly apoptosis induction?

Methodological Answer:

  • In Vitro Assays :
    • Cell Cycle Analysis : Use flow cytometry to detect sub-G1 phase arrest in HeLa or MCF-7 cells .
    • Caspase Activation : Measure caspase-3/7 activity via fluorometric assays (e.g., Caspase-Glo®) .
  • Pathway Profiling : Employ Western blotting to assess pro-apoptotic proteins (e.g., Bax, Bcl-2) .
  • Controls : Compare with cisplatin or doxorubicin. Validate dose-response curves (IC₅₀ values) across 3+ replicates .

Advanced: How should discrepancies in reported biological activity (e.g., varying IC₅₀ values) be addressed?

Methodological Answer:

  • Source Variability : Assess compound purity (HPLC ≥95%) and solvent effects (DMSO vs. aqueous buffers) .
  • Cell Line Heterogeneity : Test multiple cancer lines (e.g., HeLa, MCF-7, A549) to confirm specificity .
  • Assay Standardization : Use MTT/WST-1 assays with matched incubation times (24–72 hours). Include positive controls (e.g., sorafenib) .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (e.g., Journal of Molecular Structure) rather than vendor reports .

Advanced: What computational strategies predict binding affinity with targets like PRL-3 phosphatase?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the thiazole ring and PRL-3’s active site. Validate with crystal structures (PDB: 1V3A) .
  • Quantum Chemical Analysis : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G*) to identify nucleophilic/electrophilic regions .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .

Basic: How should antimicrobial efficacy studies be designed for this compound?

Methodological Answer:

  • Test Strains : Include Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
  • Assay Types :
    • Zone of Inhibition : Use agar diffusion (10–30 µg/disk) with ampicillin as a control.
    • MIC Determination : Perform broth microdilution (0.5–128 µg/mL) .
  • Mechanistic Probes : Assess membrane disruption via SYTOX Green uptake assays .

Advanced: How are structural modifications (e.g., difluoromethoxy substitution) leveraged to enhance bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize derivatives (e.g., 4-methoxy, 4-chloro) and compare IC₅₀ values (Table 1).

    DerivativeSubstituentIC₅₀ (µM)Activity Trend
    ParentH8.4Baseline
    4-FF6.2↑ Cytotoxicity
    4-OCH₃OCH₃12.1↓ Solubility
  • Lipophilicity : Calculate logP values (e.g., difluoromethoxy: +0.5 vs. methoxy) to optimize bioavailability .

  • Toxicity Screening : Use HEK-293 cells to assess selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .

Advanced: What crystallization strategies resolve challenges in obtaining high-quality X-ray data?

Methodological Answer:

  • Solvent Screening : Use ethanol/acetone mixtures for slow evaporation. Optimize supersaturation .
  • Temperature : Crystallize at 4°C to reduce thermal motion artifacts .
  • Data Collection : Collect 0.5° oscillations with Cu-Kα radiation (λ = 1.5418 Å). Refine with SHELXL to R-factor <0.05 .

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